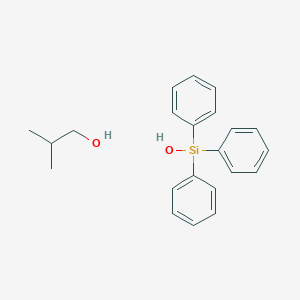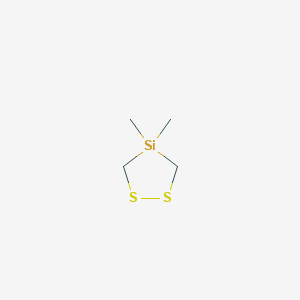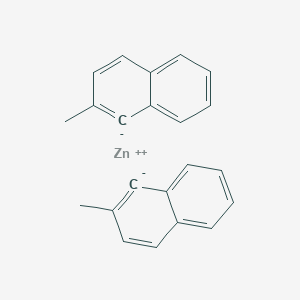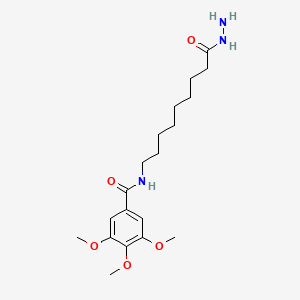
Hydroxy(triphenyl)silane;2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(triphenyl)silane: and 2-methylpropan-1-ol are two distinct chemical compounds with unique properties and applications It is a white crystalline solid that is used in various chemical reactions and industrial applicationsIt is a colorless, flammable liquid with a characteristic smell and is primarily used as a solvent and in the production of other chemicals .
準備方法
Hydroxy(triphenyl)silane: can be synthesized through several methods. One common method involves the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene, followed by treatment with water to isolate the desired product . Another method involves the hydrolysis of triphenyl halosilane with an aqueous alkali solution to obtain the potassium salt of triphenylsilanol .
2-methylpropan-1-ol: is produced industrially by the carbonylation of propylene. This process involves the hydroformylation of propylene to generate a mixture of isobutyraldehyde and butyraldehyde, which are then hydrogenated to produce the alcohols . Another method involves the reduction of isobutyraldehyde with sodium amalgam or in the presence of a catalyst .
化学反応の分析
Hydroxy(triphenyl)silane: undergoes various chemical reactions, including hydrosilylation, where it reacts with unsaturated compounds such as alkenes in the presence of catalysts like platinum . It can also participate in oxidation and reduction reactions. For example, it can be oxidized to form silanols and further to siloxanes . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminium hydride for reduction .
2-methylpropan-1-ol: also undergoes a variety of chemical reactions. It can be oxidized to form isobutyraldehyde and isobutyric acid. It can also participate in esterification reactions to form esters, such as isobutyl acetate, when reacted with acetic acid . Additionally, it can be used in the production of methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) by reacting with methanol and ethanol, respectively .
科学的研究の応用
Hydroxy(triphenyl)silane: is used in scientific research for its role in the synthesis of organosilicon compounds and as a reagent in various chemical reactions. It is also used in the production of silicone-based materials and as a catalyst in polymerization reactions . In addition, it has applications in the field of nanotechnology for the functionalization of nanoparticles .
2-methylpropan-1-ol: has a wide range of applications in scientific research. It is used as a solvent in chemical reactions and as a reagent in the synthesis of various organic compounds. It is also used in the production of biofuels and as an additive in gasoline to improve combustion efficiency . In the field of materials science, it is used in the preparation of polymers and as a plasticizer .
作用機序
The mechanism of action of hydroxy(triphenyl)silane involves its ability to donate hydrogen atoms in radical reactions, making it a useful reducing agent. It can also form stable silanol groups, which can further react to form siloxane bonds, contributing to its role in polymerization and cross-linking reactions .
2-methylpropan-1-ol: exerts its effects primarily through its role as a solvent and reagent in chemical reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in various industrial processes. Additionally, its use as a fuel additive helps improve the combustion efficiency of gasoline, reducing emissions and enhancing engine performance .
類似化合物との比較
Hydroxy(triphenyl)silane: can be compared to other organosilicon compounds such as phenylsilane and triethoxysilane. While phenylsilane has a similar structure, it lacks the hydroxyl group, making it less reactive in certain chemical reactions. Triethoxysilane, on the other hand, has three ethoxy groups, which make it more suitable for use in sol-gel processes and the production of silica-based materials .
2-methylpropan-1-ol: is similar to other butanol isomers, such as 1-butanol, 2-butanol, and tert-butanol. Compared to 1-butanol, 2-methylpropan-1-ol has a branched structure, which gives it different physical properties, such as a lower boiling point. 2-butanol and tert-butanol also have different structures and reactivities, making them suitable for different applications in the chemical industry .
特性
CAS番号 |
918414-82-1 |
|---|---|
分子式 |
C22H26O2Si |
分子量 |
350.5 g/mol |
IUPAC名 |
hydroxy(triphenyl)silane;2-methylpropan-1-ol |
InChI |
InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(2)3-5/h1-15,19H;4-5H,3H2,1-2H3 |
InChIキー |
RXYLEYVNINLWPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)





![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)

![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
